molecular formula C15H10BrN B1500274 1-(4-Bromophenyl)isoquinoline CAS No. 936498-10-1

1-(4-Bromophenyl)isoquinoline

Cat. No.: B1500274
CAS No.: 936498-10-1
M. Wt: 284.15 g/mol
InChI Key: KKFQHKICIHIVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)isoquinoline is an organic compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. This compound features a bromine atom attached to the phenyl ring at the fourth position, making it a significant molecule in various chemical and pharmaceutical research fields.

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, the compound can influence the biosynthesis of other bioactive molecules, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, the compound may bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)isoquinoline can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Properties

IUPAC Name

1-(4-bromophenyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFQHKICIHIVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-(4-Bromophenyl)isoquinoline in the development of white PLEDs?

A1: In this study, this compound acts as a ligand for the iridium complex Ir(Brpiq)2acac []. This complex serves as the phosphorescent emitter responsible for generating orange-red light, which contributes to the overall white light emission in the fabricated PLEDs [].

Q2: How does the structure of the synthesized hyperbranched copolymers influence the performance of the white PLEDs?

A2: The hyperbranched structure of the synthesized copolymers offers several advantages for PLED performance. Firstly, it helps suppress interchain interactions, promoting the formation of smooth, amorphous films essential for efficient light emission []. Secondly, the carbazole units incorporated into the branches enhance the hole-transporting ability of the copolymers, contributing to improved charge carrier balance and overall device efficiency [].

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